molecular formula C11H19N3O B15205599 N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine

N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine

Katalognummer: B15205599
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: BRTIWOTXUSPYEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine is a heterocyclic organic compound It features a furan ring substituted with an amine group and a methylpiperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine typically involves the reaction of 5-bromomethylfurfural with N-methylpiperazine under basic conditions. The reaction proceeds through nucleophilic substitution, where the bromine atom is replaced by the N-methylpiperazine group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It can be used in the synthesis of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Methylpiperazine: A related compound used in the synthesis of various pharmaceuticals.

    Furan-2-amine: Another related compound with a simpler structure, used in organic synthesis.

Uniqueness

N-Methyl-5-((4-methylpiperazin-1-yl)methyl)furan-2-amine is unique due to its combination of a furan ring and a methylpiperazine moiety. This structure provides it with distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

N-methyl-5-[(4-methylpiperazin-1-yl)methyl]furan-2-amine

InChI

InChI=1S/C11H19N3O/c1-12-11-4-3-10(15-11)9-14-7-5-13(2)6-8-14/h3-4,12H,5-9H2,1-2H3

InChI-Schlüssel

BRTIWOTXUSPYEH-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC=C(O1)CN2CCN(CC2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.